molecular formula C19H22N4OS B3201210 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1019102-79-4

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No. B3201210
CAS RN: 1019102-79-4
M. Wt: 354.5 g/mol
InChI Key: JLVVKUKIVJTRDV-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide” is a complex organic compound. It contains several functional groups and rings, including a thiazole ring, a pyrazole ring, and a p-tolyl group .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . Pyrazoles also have a planar structure and are aromatic. The presence of these rings in the compound could influence its reactivity and stability.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and pyrazole rings, as well as the p-tolyl group. Thiazoles are susceptible to electrophilic substitution at the C5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazoles are typically pale yellow liquids with a pyridine-like odor .

Scientific Research Applications

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor properties, as it induces apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial strains.

Mechanism of Action

Target of Action

The compound N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide, also known as 2,2-dimethyl-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}propanamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities and are known to interact with a variety of targets . .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may influence the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary greatly depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the molecular and cellular effects could be varied . .

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide in lab experiments include its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent. However, there are limitations to using this compound, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide. One direction is to further investigate its potential as an anti-inflammatory agent and its effects on various inflammatory diseases. Another direction is to study its potential as an anti-tumor agent and its effects on various cancer types. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

properties

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-12-6-8-14(9-7-12)15-11-25-18(20-15)23-16(10-13(2)22-23)21-17(24)19(3,4)5/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVVKUKIVJTRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

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